molecular formula C9H7BrClN3 B13201232 8-Bromo-5-chloroquinoline-3,4-diamine

8-Bromo-5-chloroquinoline-3,4-diamine

Cat. No.: B13201232
M. Wt: 272.53 g/mol
InChI Key: CLGXXDOWYJNKAO-UHFFFAOYSA-N
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Description

8-Bromo-5-chloroquinoline-3,4-diamine is a chemical compound with the molecular formula C9H7BrClN3 It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-5-chloroquinoline-3,4-diamine typically involves multi-step reactions starting from quinoline derivatives. One common method involves the bromination and chlorination of quinoline, followed by the introduction of amino groups at the 3 and 4 positions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired substitutions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent quality control measures are essential to produce the compound at an industrial scale.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-5-chloroquinoline-3,4-diamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can replace the bromine or chlorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives. Substitution reactions can lead to a variety of functionalized quinoline derivatives.

Scientific Research Applications

8-Bromo-5-chloroquinoline-3,4-diamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 8-Bromo-5-chloroquinoline-3,4-diamine involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or disrupt cellular processes by binding to proteins or nucleic acids. The exact pathways and targets can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    8-Bromo-5-chloroquinoline: A closely related compound with similar chemical properties but lacking the amino groups at the 3 and 4 positions.

    8-Bromo-4-chloroquinoline: Another similar compound with the chlorine atom at the 4 position instead of the 5 position.

Uniqueness

8-Bromo-5-chloroquinoline-3,4-diamine is unique due to the presence of both bromine and chlorine atoms, as well as the amino groups at the 3 and 4 positions. These functional groups confer specific chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H7BrClN3

Molecular Weight

272.53 g/mol

IUPAC Name

8-bromo-5-chloroquinoline-3,4-diamine

InChI

InChI=1S/C9H7BrClN3/c10-4-1-2-5(11)7-8(13)6(12)3-14-9(4)7/h1-3H,12H2,(H2,13,14)

InChI Key

CLGXXDOWYJNKAO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1Cl)C(=C(C=N2)N)N)Br

Origin of Product

United States

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